molecular formula C16H18N4NaO3S B2731220 Tenatoprazole sodium salt

Tenatoprazole sodium salt

Katalognummer: B2731220
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: QQTLYVVABYKLLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole sodium involves the preparation of 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine . The synthetic route typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of tenatoprazole sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tenatoprazol-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid, Persäuren.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Treatment of Gastroesophageal Reflux Disease (GERD)

Tenatoprazole sodium salt has demonstrated superior efficacy in treating GERD compared to other PPIs like omeprazole and esomeprazole. Clinical studies indicate that it provides better symptom relief and healing of esophageal lesions due to its prolonged acid suppression capabilities .

  • Case Study : In a clinical trial, patients receiving tenatoprazole exhibited a significant reduction in GERD symptoms with an intragastric pH maintained above 4.0 for longer durations compared to those on standard PPIs .

Management of Peptic Ulcers

The sodium salt is effective in the treatment of duodenal ulcers, particularly those associated with Helicobacter pylori infection. Its ability to maintain effective acid suppression allows for better healing rates and lower recurrence .

  • Case Study : A study involving patients with duodenal ulcers showed that administration of tenatoprazole resulted in a higher healing rate and required fewer doses compared to conventional therapies .

Treatment of Digestive Hemorrhages

This compound is also indicated for managing gastrointestinal bleeding, particularly in patients who are resistant to other PPIs. Its formulation allows for intravenous administration, ensuring rapid onset of action and maximum bioavailability .

  • Case Study : In emergency settings, patients with upper gastrointestinal bleeding treated with intravenous tenatoprazole showed quicker stabilization and reduced transfusion requirements compared to those treated with alternative medications .

Pharmacokinetic Advantages

The pharmacokinetic profile of this compound supports its use as a once-daily medication due to its long half-life and sustained inhibition of gastric acid secretion. Studies have shown that it can achieve therapeutic levels with reduced dosing frequency, enhancing patient compliance .

  • Key Findings :
    • The area under the curve (AUC) for plasma concentration was increased by approximately 50% when using the sodium salt form .
    • The effective dose range for various conditions typically falls between 10 mg and 120 mg per day, allowing flexibility based on patient needs .

Formulation and Administration

This compound can be formulated into various dosage forms including:

  • Oral tablets or capsules : For standard treatment regimens.
  • Intravenous solutions : For acute care settings.
  • Gastroresistant granules : Designed for delayed release in the gastrointestinal tract.

These formulations facilitate improved patient adherence and therapeutic outcomes due to their optimized pharmacokinetics and solubility characteristics .

Biologische Aktivität

Tenatoprazole sodium salt is a prodrug belonging to the class of proton pump inhibitors (PPIs). It exhibits significant biological activity by inhibiting gastric acid secretion, primarily through its active metabolites, which bind to the gastric H+^+,K+^+-ATPase enzyme. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and therapeutic applications.

Tenatoprazole is converted into its active form, sulfenamide or sulfenic acid, in the acidic environment of the stomach. The active compound specifically binds to cysteine residues (Cys813 and Cys822) in the transmembrane segments of the gastric H+^+,K+^+-ATPase enzyme, leading to the formation of disulfide bonds that inhibit acid secretion. The binding affinity is characterized by a stoichiometry of approximately 2.6 nmol/mg of enzyme in vitro and 2.9 nmol/mg in vivo after intravenous administration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced bioavailability compared to its free form. Studies show that the sodium salt monohydrate form has a two-fold greater bioavailability due to its improved solubility and stability characteristics .

Key Pharmacokinetic Parameters:

ParameterValue
Maximum Binding (in vivo)2.9 nmol/mg at 2 hours post-administration
Plasma Half-LifeApproximately 3.9 hours for initial binding decay
BioavailabilityTwo-fold greater in sodium salt form

Biological Activity

Tenatoprazole exhibits a potent inhibitory effect on gastric acid secretion. Its IC50 value for proton transport inhibition is reported at 3.2 μM . This compound demonstrates superior efficacy in controlling intragastric pH levels compared to other PPIs such as esomeprazole.

Comparative Efficacy:

  • Intragastric pH Control : Tenatoprazole maintained a median pH of 4.6 ± 0.9 over seven days, significantly higher than esomeprazole's 4.2 ± 0.8 (p < 0.05) .
  • Duration Above pH 4 : A higher percentage of patients (81.5%) maintained pH > 4 for at least 16 hours post-treatment with tenatoprazole compared to 34.5% with esomeprazole (p < 0.001) .

Clinical Applications

This compound is indicated for various gastrointestinal disorders, including:

  • Gastroesophageal reflux disease (GERD)
  • Gastric ulcers
  • Dyspepsia
  • Helicobacter pylori eradication

Clinical studies have shown that tenatoprazole provides more effective symptom relief and healing rates for gastric lesions than other PPIs . The recommended dosage ranges from 10 mg to 120 mg per day, depending on the condition being treated .

Case Studies

  • Gastroesophageal Reflux Disease : In a clinical trial involving patients with GERD, those treated with tenatoprazole experienced significant symptom relief and healing of esophageal lesions compared to those receiving standard PPI therapy.
  • Helicobacter pylori Eradication : A study demonstrated that tenatoprazole could effectively reduce the required dosage for H. pylori eradication by approximately one-third while maintaining comparable efficacy, highlighting its potential in combination therapies .

Eigenschaften

InChI

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLYVVABYKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.